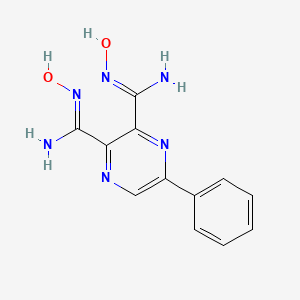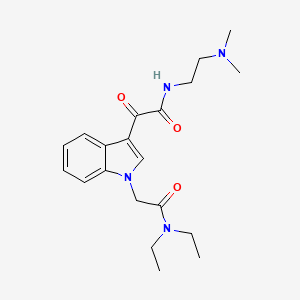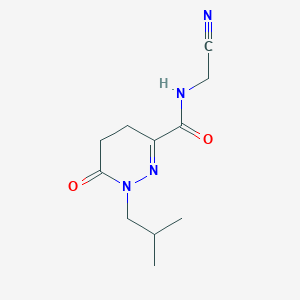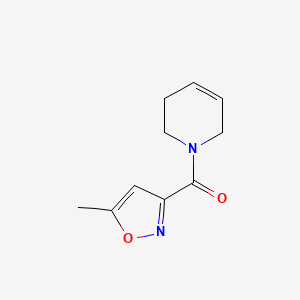
5-Phenylpyrazine-2,3-dicarboxamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrazine-2,3-dicarboxamidoxime (PPDO) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. PPDO is a derivative of pyrazine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In
Mechanism of Action
The mechanism of action of 5-Phenylpyrazine-2,3-dicarboxamidoxime is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, such as the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 5-Phenylpyrazine-2,3-dicarboxamidoxime has been reported to activate this pathway, leading to the upregulation of antioxidant and anti-inflammatory genes, and the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
5-Phenylpyrazine-2,3-dicarboxamidoxime has been shown to have various biochemical and physiological effects, such as the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter release and uptake, and the enhancement of cognitive function. 5-Phenylpyrazine-2,3-dicarboxamidoxime has also been reported to have anti-cancer properties, which make it a potential candidate for the development of novel anti-cancer drugs.
Advantages and Limitations for Lab Experiments
5-Phenylpyrazine-2,3-dicarboxamidoxime has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. However, 5-Phenylpyrazine-2,3-dicarboxamidoxime also has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which make it difficult to use in vivo.
Future Directions
There are several future directions for the research on 5-Phenylpyrazine-2,3-dicarboxamidoxime, such as the development of novel synthetic routes to improve the yield and purity of 5-Phenylpyrazine-2,3-dicarboxamidoxime, the investigation of its pharmacokinetic properties and bioavailability, and the evaluation of its efficacy and safety in preclinical and clinical studies. 5-Phenylpyrazine-2,3-dicarboxamidoxime also has potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities, which make it a potential candidate for the development of novel agrochemicals.
Conclusion:
In conclusion, 5-Phenylpyrazine-2,3-dicarboxamidoxime is a promising compound that has potential applications in various fields of scientific research. 5-Phenylpyrazine-2,3-dicarboxamidoxime has been shown to have antioxidant, anti-inflammatory, and neuroprotective activities, which make it a potential candidate for the development of novel therapeutic agents for the treatment of various diseases. 5-Phenylpyrazine-2,3-dicarboxamidoxime also has potential applications in the field of agriculture, as it has been shown to have insecticidal and fungicidal activities. However, further research is needed to fully understand the mechanism of action, pharmacokinetic properties, and efficacy and safety of 5-Phenylpyrazine-2,3-dicarboxamidoxime.
Synthesis Methods
5-Phenylpyrazine-2,3-dicarboxamidoxime can be synthesized by the reaction of 5-phenylpyrazine-2,3-dicarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to 5-Phenylpyrazine-2,3-dicarboxamidoxime by the addition of a reducing agent such as sodium dithionite. The yield of 5-Phenylpyrazine-2,3-dicarboxamidoxime can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and pH.
Scientific Research Applications
5-Phenylpyrazine-2,3-dicarboxamidoxime has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and neuroscience. 5-Phenylpyrazine-2,3-dicarboxamidoxime has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective activities, which make it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
2-N',3-N'-dihydroxy-5-phenylpyrazine-2,3-dicarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c13-11(17-19)9-10(12(14)18-20)16-8(6-15-9)7-4-2-1-3-5-7/h1-6,19-20H,(H2,13,17)(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXARHPXORXMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=NO)N)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)/C(=N/O)/N)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrazine-2,3-dicarboxamidoxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)
![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)


![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)